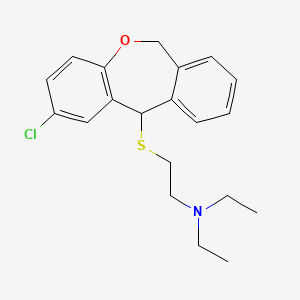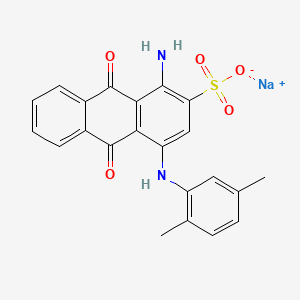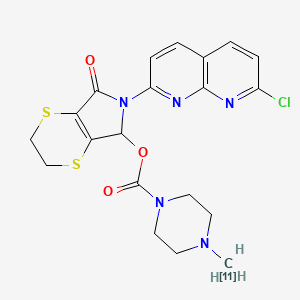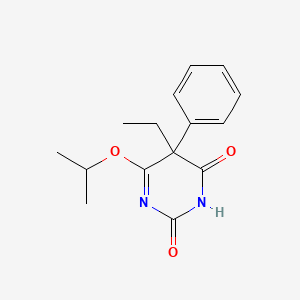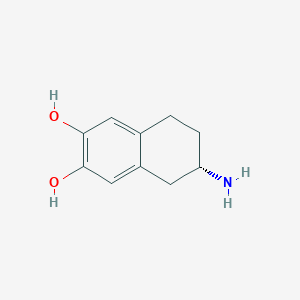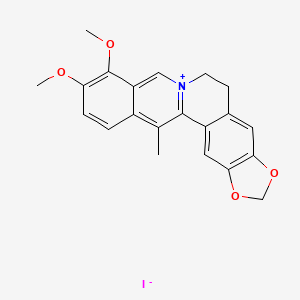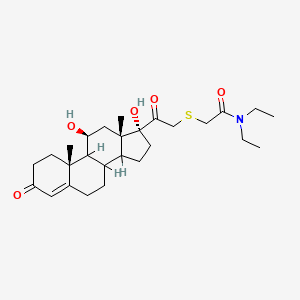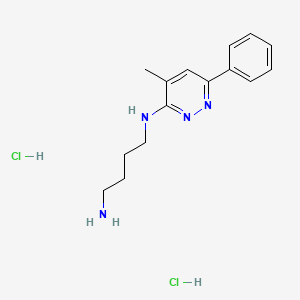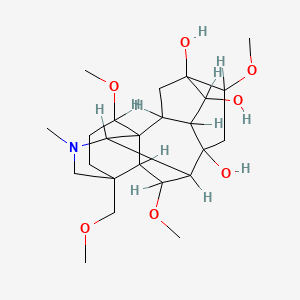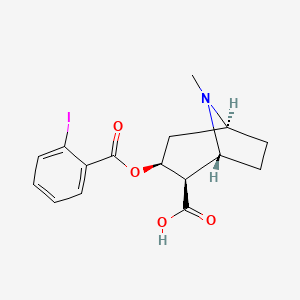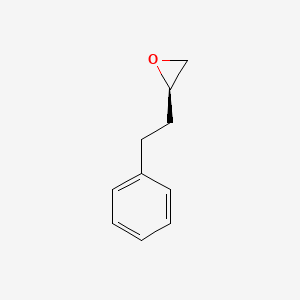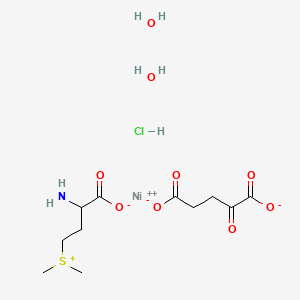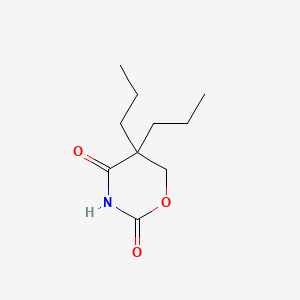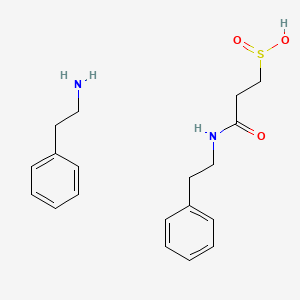
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid is a complex organic compound with a molecular formula of C19H26N2O3S This compound is notable for its unique structure, which includes both amine and sulfinic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid typically involves multiple steps. One common method starts with the preparation of 2-phenylethylamine, which can be synthesized via the reduction of benzyl cyanide with sodium in ethanol . The next step involves the formation of the amide bond by reacting 2-phenylethylamine with beta-sulfinopropionic acid under acidic conditions to yield the desired amide . Finally, the ammonium salt is formed by treating the amide with an appropriate acid, such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine or chlorine).
Major Products Formed
Oxidation: Formation of 2-phenylethylammonium salt of the 2-phenylethylamide of beta-sulfonopropionic acid.
Reduction: Formation of 2-phenylethylammonium salt of the 2-phenylethylamine of beta-sulfinopropionic acid.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. For example, it may interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction can influence neurotransmitter release and reuptake, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
2-Phenylethylammonium salt of the 2-phenylethylamide of beta-sulfinopropionic acid can be compared with other similar compounds, such as:
2-Phenylethylamine: A simpler structure with similar amine functionality but lacking the sulfinic acid group.
2-Phenylethylammonium tetrachlorozincate: Contains a similar ammonium cation but different anionic components.
2-Phenylethylammonium tetraiodozincate: Another related compound with different halogen ligands.
Propriétés
Numéro CAS |
171359-12-9 |
|---|---|
Formule moléculaire |
C19H26N2O3S |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-oxo-3-(2-phenylethylamino)propane-1-sulfinic acid;2-phenylethanamine |
InChI |
InChI=1S/C11H15NO3S.C8H11N/c13-11(7-9-16(14)15)12-8-6-10-4-2-1-3-5-10;9-7-6-8-4-2-1-3-5-8/h1-5H,6-9H2,(H,12,13)(H,14,15);1-5H,6-7,9H2 |
Clé InChI |
JKHZGDZBDSIUMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCNC(=O)CCS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



